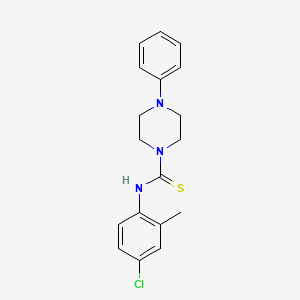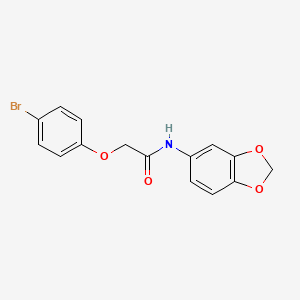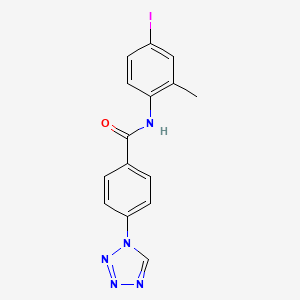
N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide
説明
N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since gained attention in scientific research due to its potential therapeutic applications. TFMPP has been found to exhibit a range of biological effects, including antidepressant, anxiolytic, and hallucinogenic properties. In
科学的研究の応用
N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant and anxiolytic properties in animal models, making it a promising candidate for the treatment of anxiety and depression. This compound has also been found to have hallucinogenic effects, which have been studied for their potential use in psychotherapy. Additionally, this compound has been used as a research tool for studying the serotonin system in the brain, as it acts as a partial agonist at the 5-HT1A and 5-HT2A receptors.
作用機序
N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are both involved in the regulation of serotonin signaling in the brain. By binding to these receptors, this compound can modulate the activity of serotonin, which is a neurotransmitter that plays a key role in mood regulation, anxiety, and other physiological processes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of downstream signaling pathways that lead to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase serotonin levels in the brain, which is consistent with its partial agonist activity at the 5-HT1A and 5-HT2A receptors. This compound has also been found to decrease activity in the amygdala, a brain region that is involved in the regulation of fear and anxiety. Additionally, this compound has been found to increase the activity of the prefrontal cortex, a brain region that is involved in decision-making and cognitive control.
実験室実験の利点と制限
N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has several advantages as a research tool. It is relatively easy to synthesize, making it readily available for scientific research purposes. This compound has also been well-characterized in the literature, with extensive studies on its pharmacology and mechanism of action. However, there are also limitations to using this compound in lab experiments. It has been found to have low potency and efficacy at the 5-HT1A and 5-HT2A receptors, which can make it difficult to observe significant effects. Additionally, this compound has been found to have off-target effects at other receptors, which can complicate its interpretation in experiments.
将来の方向性
There are several future directions for research on N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide. One area of interest is its potential therapeutic applications for anxiety and depression. Further studies are needed to determine the efficacy and safety of this compound for these indications. Another area of interest is its potential use in psychotherapy. This compound has been found to have hallucinogenic effects, which have been studied for their potential use in treating certain psychiatric disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its downstream signaling pathways. Overall, this compound has the potential to be a valuable research tool and therapeutic agent in the future.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3S/c1-14-13-15(19)7-8-17(14)20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRXSNUNHYATEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4655210.png)

![methyl 2-{[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4655231.png)

![5-({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4655242.png)
![2-[(4-fluorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4655244.png)
![N-cyclopentyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4655252.png)
![ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate](/img/structure/B4655273.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4655281.png)
![ethyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B4655300.png)

![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4655315.png)
![3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4655318.png)